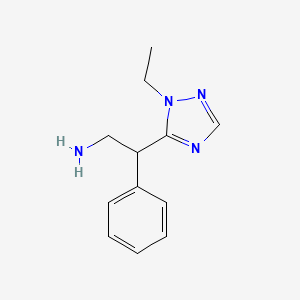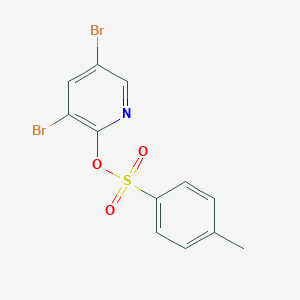
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyethyl group, and a methylbutanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
科学研究应用
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxyethyl groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The compound may also interact with cellular pathways involved in signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
Ethanone, 1-(2-hydroxy-5-methoxyphenyl): This compound has a similar structure but lacks the methoxyethyl group.
Ethanone, 1-(2-hydroxy-5-methylphenyl): This compound has a similar structure but lacks the methoxyethyl and methylbutanone moieties.
Uniqueness
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-3-methylbutan-1-one is unique due to the presence of both the methoxyethyl and methylbutanone groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and interactions with biological targets.
属性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
1-[2-hydroxy-5-(2-methoxyethyl)phenyl]-3-methylbutan-1-one |
InChI |
InChI=1S/C14H20O3/c1-10(2)8-14(16)12-9-11(6-7-17-3)4-5-13(12)15/h4-5,9-10,15H,6-8H2,1-3H3 |
InChI 键 |
HCIARXHTJFVHEW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)C1=C(C=CC(=C1)CCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)




![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)


![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
